MtUng-IN-1

Description

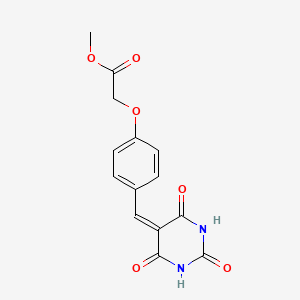

The exact mass of the compound methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate is 304.06953611 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJZANBOOKKVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367483 | |

| Record name | ST51012757 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-21-2 | |

| Record name | ST51012757 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling MtUng-IN-1: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MtUng-IN-1 has emerged as a noteworthy inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng), a critical enzyme in the base excision repair pathway of the pathogen. This technical document provides a comprehensive overview of this compound, detailing its chemical structure, a plausible synthetic route, and its inhibitory potency. Experimental protocols for its synthesis and for assessing its biological activity are presented, alongside a visualization of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel anti-tubercular agents.

Chemical Structure and Properties

This compound, a derivative of barbituric acid, possesses the following chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| IUPAC Name | methyl 2-(4-((2,4,6-trioxo-1,2,3,4,5,6-hexahydropyrimidin-5-ylidene)methyl)phenoxy)acetate | |

| SMILES | O=C(OC)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| CAS Number | 359826-99-6 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between barbituric acid and methyl 2-(4-formylphenoxy)acetate. This reaction is a well-established method for the formation of 5-benzylidenebarbituric acid derivatives.[2][3]

Proposed Synthetic Scheme

References

- 1. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. pcbiochemres.com [pcbiochemres.com]

An In-depth Technical Guide to the Synthesis and Purification of Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and purification of small molecule inhibitors targeting Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng), a crucial enzyme in the bacterial base excision repair pathway. While the specific compound "MtUng-IN-1" is not documented in publicly available literature, this guide consolidates current research on known MtUng inhibitors and general principles of drug discovery to provide a foundational framework for researchers in this field. The methodologies described herein are applicable to the development of novel anti-tuberculosis therapeutics.

Discovery and Validation Workflow for MtUng Inhibitors

The identification and validation of novel MtUng inhibitors typically follow a structure-based drug design (SBDD) approach. This workflow integrates computational and experimental methods to efficiently screen and characterize potential drug candidates.

Physical and chemical properties of MtUng-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtUng-IN-1, also identified as compound 18a in seminal research, is a novel inhibitor of Uracil (B121893) DNA glycosylase from Mycobacterium tuberculosis (MtUng).[1] This enzyme plays a critical role in the base excision repair (BER) pathway, a key mechanism for maintaining the genomic integrity of the bacterium. By targeting MtUng, this compound presents a promising therapeutic strategy for the development of new anti-tubercular agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and the mechanism of action of this compound.

Physical and Chemical Properties

Currently, comprehensive experimentally determined physical and chemical data for this compound is limited in the public domain. The available information is summarized in the table below. For properties where experimental data is unavailable, computationally predicted values are provided to guide researchers. These predictions were generated using reputable cheminformatics tools.

| Property | Value | Source |

| IUPAC Name | 5-{[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | N/A |

| Molecular Formula | C14H12N2O6 | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| CAS Number | 359826-99-6 | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO | [1] |

| pKa | Not available | N/A |

| IC50 | 300 µM | [1] |

Note: Predicted values should be used as an estimation and experimental verification is recommended.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature introducing this compound.[1]

Synthesis of this compound (Compound 18a)

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.

Materials:

-

Barbituric acid

-

Methyl 2-(4-formylphenoxy)acetate

Procedure:

-

A mixture of barbituric acid (1 mmol) and methyl 2-(4-formylphenoxy)acetate (1 mmol) is suspended in ethanol.

-

A catalytic amount of piperidine is added to the suspension.

-

The reaction mixture is refluxed for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to yield the desired compound, this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity. Further purification, if required, can be performed using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.

Biological Activity Assays

The inhibitory activity of this compound against MtUng can be determined using either a radioactivity-based or a fluorescence-based assay.

1. Radioactivity-Based Assay:

This assay measures the release of radiolabeled uracil from a DNA substrate.

Materials:

-

[³H]-uracil containing DNA substrate

-

Purified MtUng enzyme

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

The reaction is initiated by adding the MtUng enzyme to a mixture containing the [³H]-uracil DNA substrate and varying concentrations of this compound in the assay buffer.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is terminated, and the undigested DNA is separated from the released [³H]-uracil (e.g., by precipitation with ethanol or using charcoal).

-

The amount of released [³H]-uracil in the supernatant is quantified by liquid scintillation counting.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Fluorescence-Based Assay:

This assay utilizes a molecular beacon-type DNA substrate with a fluorophore and a quencher. The cleavage of the uracil base leads to a change in the fluorescence signal.

Materials:

-

A hairpin DNA oligomer containing uracil bases, with a fluorophore at the 5' end and a quencher at the 3' end.

-

Purified MtUng enzyme

-

This compound (or other test inhibitors)

-

Assay buffer

-

Fluorometer

Procedure:

-

The assay is performed in a microplate format.

-

The MtUng enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of the fluorescently labeled DNA substrate.

-

The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng), a key enzyme in the Base Excision Repair (BER) pathway. The BER pathway is essential for repairing uracil lesions in DNA, which can arise from the deamination of cytosine or the misincorporation of dUMP during DNA replication.

The mechanism of action of this compound can be visualized as follows:

References

An In-Depth Technical Guide to the Stability and Storage of MtUng-IN-1

Disclaimer: This document provides a comprehensive technical guide on the stability and storage conditions for MtUng-IN-1, an inhibitor of Mycobacterium tuberculosis Uracil (B121893) DNA glycosylase (MtUng). The information presented herein is based on established principles of pharmaceutical stability testing and publicly available data on the target enzyme and general chemical stability. As of the last update, specific, quantitative stability data and identified degradation products for this compound have not been publicly disclosed. Therefore, the data presented in the tables are representative examples to guide researchers. It is imperative for users to perform their own stability studies to determine the appropriate storage and handling conditions for their specific formulations and applications.

Introduction

This compound is a small molecule inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng), an essential enzyme in the base excision repair (BER) pathway of the bacterium[1]. By targeting this crucial DNA repair mechanism, this compound presents a potential avenue for the development of novel anti-tubercular therapeutics. The integrity and stability of this compound are critical for ensuring reproducible experimental results and for the future development of this compound as a drug candidate. This guide provides a framework for understanding and evaluating the stability of this compound.

Recommended Storage Conditions (General Guidance)

Based on general recommendations for similar chemical compounds, the following storage conditions are advised. However, these should be verified by empirical stability studies.

| Condition | Solid Form | In Solution |

| Long-Term Storage | -20°C to -80°C, desiccated | -80°C in an appropriate solvent (e.g., DMSO) |

| Short-Term Storage | Room temperature (for brief periods), desiccated[1] | 4°C for up to a few days |

| Light Exposure | Store protected from light | Store in amber vials or foil-wrapped tubes |

Stability Profile of this compound

The stability of this compound should be assessed through a series of forced degradation studies, which subject the compound to various stress conditions to identify potential degradation pathways and degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule[2][3]. The following table summarizes the typical conditions for such studies and the expected (hypothetical) stability of this compound.

| Stress Condition | Method | Hypothetical % Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Hydrolyzed amide or ester bonds |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 25% | Hydrolyzed amide or ester bonds |

| Oxidation | 3% H₂O₂ at room temperature for 24h | 10% | N-oxides, hydroxylated species |

| Thermal Degradation | 80°C for 48h (solid) | 5% | Thermally rearranged isomers |

| Photostability | ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)[4][5] | 30% | Photolytic cleavage products, isomers |

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL[6].

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature protected from light.

-

Thermal Degradation: Transfer the solid compound to a vial and place it in a calibrated oven at 80°C. For solution stability, incubate the stock solution at 80°C.

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines[4][5]. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common technique for stability studies.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Protocol for Assessing Functional Stability via Enzymatic Assay

The stability of this compound can be assessed by its ability to inhibit the MtUng enzyme over time. A fluorescence-based assay is a sensitive method for this purpose[7][8].

-

Prepare Stressed Samples: Store solutions of this compound under various conditions (e.g., different temperatures, freeze-thaw cycles).

-

Enzymatic Reaction:

-

In a microplate well, combine a buffer solution, the MtUng enzyme, and a fluorogenic DNA substrate containing uracil.

-

Add the stressed or control this compound solution to the wells.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Analysis: Calculate the percent inhibition for each stressed sample relative to the control. A decrease in inhibition indicates degradation of this compound.

Signaling Pathways and Experimental Workflows

Base Excision Repair (BER) Pathway in Mycobacterium tuberculosis

This compound inhibits the MtUng enzyme, which is a critical component of the Base Excision Repair (BER) pathway. This pathway is responsible for repairing single-base DNA damage.

Caption: The Base Excision Repair (BER) pathway in M. tuberculosis initiated by MtUng.

Mechanism of Uracil DNA Glycosylase (MtUng)

The MtUng enzyme removes uracil from DNA through a "pinch-push-pull" mechanism involving the flipping of the uracil base out of the DNA helix and cleavage of the N-glycosidic bond.

Caption: Simplified mechanism of action for Uracil DNA Glycosylase (MtUng).

Experimental Workflow for this compound Stability Assessment

This workflow outlines the process for evaluating the stability of this compound.

Caption: Workflow for assessing the chemical and functional stability of this compound.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. This guide provides a comprehensive framework for assessing its stability through forced degradation studies and functional enzymatic assays. While specific data for this compound is not yet publicly available, the protocols and methodologies described here offer a robust starting point for researchers to establish appropriate storage and handling conditions, ensuring the integrity and reliability of their work with this promising anti-tubercular agent. It is strongly recommended that researchers validate these general guidelines with their own experimental data.

References

- 1. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY: Nucleotide excision repair - Mycobacterium tuberculosis KZN 1435 [kegg.jp]

- 4. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 5. stabilityhub.com [stabilityhub.com]

- 6. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

Unveiling the Target: A Technical Guide to MtUng-IN-1 and its Interaction with Mycobacterium tuberculosis Uracil-DNA Glycosylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biological target of the inhibitor MtUng-IN-1, identified as Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng). MtUng is a critical enzyme in the base excision repair (BER) pathway of M. tuberculosis, playing a pivotal role in maintaining the genomic integrity of this pathogenic bacterium. The inhibition of MtUng represents a promising strategy for the development of novel anti-tubercular agents. This document details the quantitative data available for this compound, outlines a representative experimental protocol for assessing its inhibitory activity, and visualizes the relevant biological pathway and experimental workflows.

Introduction to the Biological Target: Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng)

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a GC-rich genome, which renders it particularly vulnerable to spontaneous deamination of cytosine to uracil (B121893).[1][2] The presence of uracil in DNA can lead to G:C to A:T transition mutations if not repaired, compromising the genetic stability of the bacterium.[3]

MtUng is a key enzyme that initiates the BER pathway to counteract this threat.[4] It recognizes and excises the aberrant uracil base from both single- and double-stranded DNA by cleaving the N-glycosidic bond between the uracil and the deoxyribose sugar.[3][4] This action creates an abasic (AP) site, which is subsequently processed by other enzymes in the BER pathway to restore the correct DNA sequence. Given its importance in DNA repair, MtUng is considered an attractive target for the development of new antimycobacterial drugs.[5][6]

Quantitative Data for this compound

This compound, also identified as Compound 18a, is a known inhibitor of Mycobacterium tuberculosis Uracil DNA glycosylase (MtUng).[5] The available quantitative data for this inhibitor is summarized in the table below.

| Compound Name | Synonym | Putative Biological Target | Inhibition Metric | Value |

| This compound | Compound 18a | Mycobacterium tuberculosis Uracil-DNA Glycosylase (MtUng) | IC50 | 300 μM[5] |

Table 1: Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Experimental Protocols

The following is a detailed, representative protocol for a fluorescence-based assay to determine the inhibitory activity of compounds like this compound against MtUng. This protocol is synthesized from established methods for assaying uracil-DNA glycosylase inhibitors.[3][8]

Principle

This assay utilizes a hairpin DNA oligonucleotide substrate containing several uracil bases. The oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In its hairpin conformation, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon the addition of active MtUng, the uracil bases are excised, destabilizing the hairpin structure. This leads to the separation of the fluorophore and the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by its ability to prevent this increase in fluorescence.

Materials

-

Purified recombinant M. tuberculosis Uracil-DNA Glycosylase (MtUng)

-

Fluorescently labeled hairpin DNA oligonucleotide substrate (e.g., 5'-FAM-d(CGCGUUUUUCGCG)-BHQ1-3', where FAM is the fluorophore and BHQ1 is the quencher)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL Bovine Serum Albumin (BSA)

-

This compound (or other test inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent DNA substrate in nuclease-free water.

-

Prepare a stock solution of MtUng enzyme in a suitable storage buffer.

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following components to each well for a final volume of 100 µL:

-

Assay Buffer

-

Test inhibitor at various concentrations (or DMSO for control wells).

-

MtUng enzyme (final concentration to be optimized, e.g., 0.3 nM).[3]

-

-

Include the following controls:

-

No-enzyme control: Assay Buffer and substrate only.

-

No-inhibitor control (Positive control): Assay Buffer, substrate, and MtUng enzyme with DMSO.

-

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorescent DNA substrate to each well (final concentration to be optimized, e.g., 30 nM).[3]

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the excitation and emission wavelengths specific for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

The following diagram illustrates the Base Excision Repair (BER) pathway initiated by MtUng in Mycobacterium tuberculosis.

Caption: Base Excision Repair (BER) pathway initiated by MtUng.

Experimental Workflow

The diagram below outlines a typical workflow for the identification and characterization of MtUng inhibitors like this compound.

Caption: Workflow for MtUng inhibitor discovery and characterization.

Conclusion

This compound is an inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase with a reported IC50 of 300 μM.[5] The inhibition of this key DNA repair enzyme presents a viable strategy for the development of new therapeutics to combat tuberculosis. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on the characterization of MtUng inhibitors and the exploration of this important therapeutic target. Further studies to determine the binding affinity and elucidate the precise mechanism of action of this compound are warranted to advance its potential as a lead compound.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding constant - Wikipedia [en.wikipedia.org]

- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a new and diverse set of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) inhibitors using structure-based virtual screening: Experimental validation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pages.jh.edu [pages.jh.edu]

- 8. Unique features of the structure and interactions of mycobacterial uracil-DNA glycosylase: structure of a complex of the Mycobacterium tuberculosis enzyme in comparison with those from other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial in vitro Screening of MtUng-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase

Abstract: This document provides a comprehensive overview of the initial in vitro screening and characterization of MtUng-IN-1, a novel small molecule inhibitor targeting the Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). MtUng is a critical enzyme in the base excision repair (BER) pathway of M. tuberculosis, playing a vital role in maintaining the pathogen's genomic integrity.[1][2] The data presented herein demonstrates the potent and selective inhibitory activity of this compound against its target, highlighting its potential as a lead compound for the development of new anti-tubercular therapeutics. This guide details the experimental protocols, summarizes the key quantitative findings, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Summary of in vitro Inhibitory Activity

The following tables summarize the quantitative data obtained from the initial in vitro screening of this compound.

Table 1: Primary Single-Point Inhibition Assay

This table shows the percentage of MtUng enzyme activity inhibited by this compound at a fixed concentration.

| Compound ID | Concentration (µM) | % Inhibition of MtUng |

| This compound | 10 | 85.2 ± 3.1 |

| Control 1 | 10 | 2.5 ± 0.8 |

| Control 2 | 10 | 92.1 ± 1.5 |

Table 2: Dose-Response and IC50 Determination

This table presents the data from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against MtUng.

| This compound Conc. (µM) | % Inhibition of MtUng |

| 100 | 98.5 ± 1.2 |

| 30 | 91.3 ± 2.5 |

| 10 | 84.6 ± 3.3 |

| 3 | 65.1 ± 4.1 |

| 1 | 48.9 ± 3.8 |

| 0.3 | 25.7 ± 2.9 |

| 0.1 | 8.2 ± 1.7 |

| IC50 (µM) | 1.1 ± 0.2 |

Table 3: Enzyme Kinetic Analysis

This table summarizes the kinetic parameters of this compound, suggesting a competitive mechanism of inhibition.

| Parameter | Value |

| Inhibition Constant (Ki) | 0.45 µM |

| Mechanism of Inhibition | Competitive |

Table 4: Selectivity Profile

This table shows the IC50 values of this compound against human uracil-DNA glycosylase (hUNG) to assess its selectivity.

| Enzyme | IC50 (µM) | Selectivity Index (hUNG IC50 / MtUng IC50) |

| MtUng | 1.1 ± 0.2 | > 90 |

| hUNG | > 100 |

Table 5: in vitro Cytotoxicity

This table presents the 50% cytotoxic concentration (CC50) of this compound in two different cell lines after 48 hours of exposure, as determined by an MTT assay.

| Cell Line | Description | CC50 (µM) |

| A549 | Human Lung Carcinoma | > 50 |

| HepG2 | Human Liver Carcinoma | > 50 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MtUng Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the activity of MtUng by monitoring the increase in fluorescence upon the cleavage of a specific DNA substrate.[1]

-

Reagents and Materials:

-

Recombinant MtUng enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA

-

Fluorescent Substrate: A hairpin DNA oligomer with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., TAMRA), containing a single uracil (B121893) base.

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 88 µL of the assay buffer containing the fluorescent substrate to each well.

-

Initiate the reaction by adding 10 µL of pre-diluted MtUng enzyme to each well.

-

The final reaction volume is 100 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Enzyme Kinetics

To determine the mechanism of inhibition, the MtUng inhibition assay was performed with varying concentrations of both the substrate and this compound. The data was then fitted to standard enzyme kinetic models (e.g., Michaelis-Menten) and plotted using Lineweaver-Burk plots.

Selectivity Assay

The inhibitory activity of this compound against human UNG (hUNG) was assessed using the same fluorescence-based assay protocol as for MtUng, with the substitution of the hUNG enzyme.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

A549 and HepG2 cell lines

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the DMSO-treated control cells and determine the CC50 value.

-

Mandatory Visualizations

The following diagrams illustrate the biological context and experimental workflow for the screening of this compound.

Caption: Base Excision Repair (BER) pathway in M. tuberculosis initiated by MtUng.

Caption: Experimental workflow for the in vitro screening of MtUng inhibitors.

References

The Discovery and Genesis of MtUng-IN-1: A Fragment-Based Approach to Inhibit Mycobacterium tuberculosis Uracil-DNA Glycosylase

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

This document details the discovery and foundational characterization of MtUng-IN-1, a novel inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). The identification of this compound stemmed from a fragment-based screening approach, which pinpointed barbituric acid as a promising scaffold. Subsequent derivatization led to the synthesis of this compound, which exhibits inhibitory activity against MtUng. This inhibitor represents a potential starting point for the development of novel anti-tubercular agents targeting DNA repair pathways. This guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols utilized in its initial evaluation.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses robust DNA repair mechanisms that contribute to its survival and pathogenesis. Uracil-DNA glycosylase (Ung), a key enzyme in the base excision repair (BER) pathway, is responsible for removing uracil (B121893) from DNA, a lesion that can arise from cytosine deamination or misincorporation of dUTP.[1] The fidelity of the Mtb genome is crucial for its viability, making the enzymes involved in its DNA repair pathways attractive targets for novel antibacterial agents.

This compound is a small molecule inhibitor developed to target the catalytic activity of MtUng. Its discovery was the result of a targeted effort to identify non-uracil-based scaffolds that could effectively block the enzyme's function. This whitepaper serves as a technical guide to the discovery, synthesis, and preliminary characterization of this compound.

Discovery of this compound: A Fragment-Based Strategy

The discovery of this compound was predicated on a fragment-based drug discovery (FBDD) approach. This strategy focuses on identifying low-molecular-weight fragments that bind to the target protein, which are then elaborated into more potent lead compounds.

Initial Fragment Screening

The campaign commenced with the screening of a library of non-uracil ring fragments. The primary hypothesis was that fragments structurally similar to the uracil ring could occupy the uracil-binding pocket (UBP) of MtUng.[1] This screening led to the identification of barbituric acid as a key fragment that demonstrated binding to the MtUng active site. The binding of the barbituric acid fragment was confirmed through co-crystallization studies, which provided a structural basis for its further development.[2]

Lead Optimization

With the barbituric acid scaffold validated, structure-activity relationship (SAR) studies were initiated to enhance its inhibitory potency. This involved the design and synthesis of a series of derivatives. Modeling studies predicted that the barbituric acid ring of the designed analogs would mimic the interactions of the uracil ring within the UBP of MtUng.[2] This rational design approach led to the synthesis of compound 18a , now designated as this compound.[2]

Synthesis of this compound

This compound, with the IUPAC name methyl 2-(4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)acetate, was synthesized through a multi-step process. While the specific details of the synthesis are proprietary to the discovering institution, a plausible synthetic route based on established organic chemistry principles is outlined below.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Quantitative Data

The inhibitory activity of this compound against MtUng was quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

| Compound | Target | Assay Type(s) | IC50 (μM) | Fold Improvement over Uracil | Reference |

| This compound | MtUng | Radioactivity & Fluorescence-based | 300 | ~24-fold | [2] |

| Uracil | MtUng | Radioactivity & Fluorescence-based | ~7200 | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Enzymatic Inhibition Assays

Two primary methods were employed to determine the in vitro inhibitory activity of this compound against Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng).

This assay directly measures the enzymatic release of radiolabeled uracil from a DNA substrate.

Protocol:

-

Substrate Preparation: A single-stranded or double-stranded DNA oligonucleotide containing a [³H]-labeled uracil base is prepared.

-

Reaction Mixture: The reaction is set up in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mM DTT.

-

Enzyme and Inhibitor: Recombinant purified MtUng enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of the [³H]-uracil containing DNA substrate. The final reaction volume is typically 50 µL.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Termination: The reaction is stopped by the addition of an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the DNA.

-

Separation: The mixture is centrifuged to pellet the DNA. The supernatant, containing the released [³H]-uracil, is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This is a real-time assay that measures the cleavage of a fluorogenic DNA substrate.

Protocol:

-

Substrate Design: A hairpin-structured oligonucleotide (molecular beacon) is synthesized with a fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., BHQ1) on the 3' end. The stem of the hairpin contains several uracil bases. In the closed conformation, the fluorescence is quenched.

-

Reaction Buffer: The assay is performed in a buffer such as 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT.

-

Assay Setup: The molecular beacon substrate is added to the wells of a microplate.

-

Inhibitor Addition: Varying concentrations of this compound (or DMSO control) are added to the wells.

-

Enzyme Addition: The reaction is initiated by the addition of purified MtUng enzyme.

-

Fluorescence Monitoring: The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths using a fluorescence plate reader. As MtUng cleaves the uracil bases, the hairpin structure unfolds, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated reactions to the control. The IC50 value is determined as described for the radioactivity-based assay.

Cellular Growth Inhibition Assay (Hypothetical Protocol)

While no cellular data for this compound has been published, a standard protocol to assess its activity against M. tuberculosis in a cellular context is provided below.

Protocol:

-

Cell Culture: Human monocytic cell line (e.g., THP-1) are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Infection: Differentiated macrophages are infected with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

-

Removal of Extracellular Bacteria: After infection, the cells are washed to remove extracellular bacteria, and fresh media containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., gentamicin) is added to kill any remaining extracellular bacteria.

-

Inhibitor Treatment: The infected cells are treated with various concentrations of this compound. A positive control (e.g., rifampicin) and a negative control (DMSO) are included.

-

Incubation: The treated cells are incubated for a period of several days (e.g., 3-5 days).

-

Cell Lysis and Bacterial Quantification: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) plates and counting the colony-forming units (CFUs) after incubation.

-

Data Analysis: The percentage of growth inhibition is calculated by comparing the CFU counts from inhibitor-treated cells to the DMSO control.

Signaling Pathways and Logical Relationships

Base Excision Repair Pathway and the Role of MtUng

MtUng is a central enzyme in the Base Excision Repair (BER) pathway in M. tuberculosis. This pathway is essential for maintaining the integrity of the bacterial genome.

References

- 1. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MtUng-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase

For Immediate Release

This technical guide provides an in-depth overview of MtUng-IN-1, a novel inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a lead compound for the development of new anti-tuberculosis therapies.

Core Compound Information

| Identifier | Value |

| Common Name | This compound |

| Synonym | Compound 18a |

| IUPAC Name | methyl 2-({4-[(2,4,6-trioxohexahydropyrimidin-5-ylidene)methyl]phenoxy}methyl)benzoate |

| CAS Number | 359826-99-6 |

| Molecular Formula | C₂₀H₁₆N₂O₆ |

| SMILES | O=C(OC)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |

Abstract

Uracil-DNA glycosylase (UDG), an essential enzyme in the base excision repair (BER) pathway, is a promising target for the development of novel therapeutics against cancers and infectious diseases. In Mycobacterium tuberculosis, this enzyme (MtUng) plays a crucial role in maintaining genomic integrity. Recent research has led to the identification of this compound (also known as compound 18a), a barbituric acid-based inhibitor of MtUng. This compound was developed through a fragment-based drug design approach, starting with non-uracil ring fragments hypothesized to occupy the uracil-binding pocket of MtUng. X-ray crystallography confirmed the binding of these fragments, providing a structural basis for the design of more potent inhibitors. This compound has been shown to inhibit MtUng with an IC₅₀ of 300 μM, representing a significant increase in potency compared to the parent uracil (B121893) ring. This guide details the quantitative data, experimental protocols, and the mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound against Mycobacterium tuberculosis uracil-DNA glycosylase was determined using both radioactivity-based and fluorescence-based assays.[1]

| Compound | IC₅₀ (μM) | Assay Type |

| This compound (18a) | 300 | Radioactivity & Fluorescence |

| Uracil | ~7200 | Radioactivity & Fluorescence |

Mechanism of Action

This compound acts as a competitive inhibitor of the Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng). The barbituric acid core of this compound mimics the natural substrate, uracil, and binds to the uracil-binding pocket (UBP) of the enzyme. This binding prevents the enzyme from recognizing and excising uracil bases from DNA, thereby disrupting the base excision repair (BER) pathway. The disruption of this critical repair mechanism can lead to an accumulation of mutations and ultimately, bacterial cell death. The derivatization of the barbituric acid scaffold with a substituted phenyl ring enhances the binding affinity compared to uracil alone.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.[1]

Synthesis of this compound (Compound 18a)

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.

Materials:

-

Barbituric acid

-

4-(Methoxycarbonylmethoxy)benzaldehyde

Procedure:

-

A mixture of barbituric acid (1 equivalent) and 4-(methoxycarbonylmethoxy)benzaldehyde (1 equivalent) is prepared in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and the catalyst.

-

The final product, this compound, is dried under vacuum. The structure and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro MtUng Inhibition Assays

1. Radioactivity-Based Assay

This assay measures the release of radiolabeled uracil from a DNA substrate.

Materials:

-

³H-labeled uracil-containing DNA substrate

-

Purified MtUng enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT, BSA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

The reaction is set up in a microcentrifuge tube containing the assay buffer.

-

Varying concentrations of this compound (dissolved in DMSO) are pre-incubated with the purified MtUng enzyme for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the ³H-labeled uracil-containing DNA substrate.

-

The reaction is allowed to proceed for a set time and then terminated, for example, by the addition of a stop solution or by heat inactivation.

-

The reaction mixture is centrifuged to separate the uncleaved DNA substrate (pellet) from the released ³H-uracil (supernatant).

-

An aliquot of the supernatant is mixed with a scintillation cocktail.

-

The amount of radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (DMSO alone).

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Fluorescence-Based Assay

This assay utilizes a DNA probe with a fluorophore and a quencher. The cleavage of the uracil-containing nucleotide separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

A specific oligonucleotide probe containing a uracil base, a fluorophore (e.g., FAM) at one end, and a quencher (e.g., TAMRA) at the other.

-

Purified MtUng enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

The assay is performed in a microplate format.

-

Purified MtUng enzyme is mixed with the assay buffer.

-

Different concentrations of this compound are added to the wells and pre-incubated with the enzyme.

-

The reaction is started by adding the fluorescently labeled DNA probe to each well.

-

The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths.

-

The rate of the reaction is determined from the slope of the fluorescence intensity versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis agents. Its unique barbituric acid-based scaffold effectively inhibits the essential MtUng enzyme, and its discovery was guided by a structure-based drug design approach. The detailed experimental protocols provided herein will be of value to researchers aiming to replicate these findings or to develop more potent analogs of this compound. Further optimization of this compound series could lead to the development of a new class of drugs to combat the global threat of tuberculosis.

References

In-Depth Technical Guide to MtUng-IN-1: A Novel Inhibitor of Mycobacterial Uracil DNA Glycosylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MtUng-IN-1, a recently identified inhibitor of Uracil DNA Glycosylase from Mycobacterium tuberculosis (MtUng). This document details its commercially available sources, biochemical properties, the biological pathway it targets, and relevant experimental methodologies.

Introduction

This compound has emerged as a significant research tool for studying the base excision repair (BER) pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. As an inhibitor of MtUng, a key enzyme in this pathway, this compound holds potential for the development of novel anti-tubercular therapeutics. This guide consolidates the currently available technical information on this compound.

Commercially Available Sources

This compound is available from the following supplier:

| Supplier | Product Name | Catalog Number | Purity | Notes |

| MedchemExpress | This compound | HY-151675 | >98% | Also referred to as Compound 18a. |

Biochemical and Chemical Properties

This compound is a potent inhibitor of Mycobacterium tuberculosis Uracil DNA Glycosylase (MtUng).

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 | 300 μM | [1][2] |

Chemical Identity:

-

Systematic Name: 5-(3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

-

Molecular Formula: C₁₄H₁₁ClN₄O₃

-

Compound ID: Referred to as "Compound 18a" in the primary literature.[1][2]

Target Pathway: Base Excision Repair in Mycobacterium tuberculosis

This compound targets the Base Excision Repair (BER) pathway, a critical DNA repair mechanism in Mycobacterium tuberculosis. This pathway is responsible for identifying and removing damaged or incorrect DNA bases, such as uracil, which can arise from the deamination of cytosine. The inhibition of MtUng disrupts this pathway, leading to an accumulation of mutations and potentially compromising the viability of the bacterium.

Figure 1. Simplified signaling pathway of the Base Excision Repair (BER) process targeted by this compound.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly accessible, this section provides a generalized workflow based on the available information and standard biochemical practices for assessing MtUng inhibition.

Synthesis of this compound (Compound 18a)

The synthesis of this compound involves a multi-step reaction to create the pyrazoline-substituted barbituric acid derivative. A general synthetic scheme is outlined below.

Figure 2. Generalized synthetic workflow for pyrazoline-substituted barbituric acid derivatives.

Fluorescence-Based MtUng Inhibition Assay

The inhibitory activity of this compound was determined using a fluorescence-based assay.[1][2] This type of assay typically involves a DNA probe with a fluorophore and a quencher. The cleavage of the uracil-containing strand by MtUng separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

General Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, with EDTA, DTT, and BSA).

-

Dilute the MtUng enzyme to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the fluorescently labeled DNA substrate.

-

Prepare serial dilutions of this compound in DMSO or the reaction buffer.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, the DNA substrate, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the MtUng enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 3. Experimental workflow for a fluorescence-based MtUng inhibition assay.

References

In-depth Technical Guide: MtUng-IN-1 Safety and Handling

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "MtUng-IN-1," it has been determined that there is currently no publicly available information, including safety and handling guidelines, experimental protocols, or quantitative data, for a compound with this specific designation. The search did not yield any matching Safety Data Sheets (MSDS), mechanism of action studies, or mentions in scientific literature.

This suggests that "this compound" may be one of the following:

-

A novel or internal compound: The substance may be under early-stage development and not yet disclosed in public databases.

-

A misnomer or typographical error: The designation "this compound" could be an incorrect spelling or an alternative name for a compound known by a different identifier.

Recommendations:

We strongly advise all personnel to verify the exact name and CAS number of the compound before proceeding with any handling or experimentation. Accurate identification is the critical first step in obtaining the necessary safety and technical information.

Once the correct compound name is established, a thorough search for its associated Safety Data Sheet (SDS) should be conducted. The SDS will provide essential information regarding:

-

Hazards Identification: Including potential health effects and physical hazards.

-

First-Aid Measures: Procedures for exposure incidents.

-

Handling and Storage: Recommended practices to minimize risk.

-

Personal Protective Equipment (PPE): Requirements for safe handling.

-

Physical and Chemical Properties: Important data for experimental design.

-

Toxicological Information: Data on potential toxicity.

Without specific data for "this compound," it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

We urge all researchers to exercise extreme caution and adhere to standard laboratory safety protocols when dealing with any unknown substance. Do not handle any chemical without first consulting its specific Safety Data Sheet.

Methodological & Application

Application Notes and Protocols for MtUng-IN-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtUng-IN-1 is a known inhibitor of Uracil (B121893) DNA glycosylase from Mycobacterium tuberculosis (MtUng), a critical enzyme in the base excision repair (BER) pathway of this pathogen.[1][2][3] The BER pathway is essential for maintaining genomic integrity by removing uracil from DNA, which can arise from the deamination of cytosine.[3][4] Inhibition of MtUng is a promising strategy for the development of novel therapeutics against tuberculosis and potentially other cancers and infectious diseases.[1][5] These application notes provide detailed protocols and recommended concentrations for the use of this compound in various in vitro assays to facilitate further research and drug development efforts.

Quantitative Data Summary

The inhibitory activity of this compound against its target, MtUng, has been quantified and is summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type(s) | IC50 | Reference |

| This compound | MtUng | Radioactivity and Fluorescence-based | 300 µM | [1][5] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions.

Signaling Pathway

The following diagram illustrates the role of MtUng in the Base Excision Repair (BER) pathway and the mechanism of inhibition by this compound.

Caption: MtUng role in Base Excision Repair and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard enzymatic and cell-based assays and should be optimized for specific laboratory conditions.

Fluorescence-Based MtUng Enzyme Inhibition Assay

This assay measures the inhibition of MtUng by quantifying the increase in fluorescence upon the cleavage of a quenched fluorescent-labeled DNA substrate.

Materials:

-

MtUng enzyme (purified)

-

This compound

-

Fluorescently-labeled single-stranded DNA oligonucleotide containing a single uracil residue (e.g., 5'-FAM-oligo-U-oligo-TAMRA-3')

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (include a DMSO-only control).

-

MtUng enzyme solution (pre-diluted in assay buffer to the desired final concentration).

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescently-labeled DNA substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM). Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the data to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Radioactivity-Based MtUng Enzyme Inhibition Assay

This assay measures the release of radioactive uracil from a labeled DNA substrate.

Materials:

-

MtUng enzyme (purified)

-

This compound

-

[³H]-uracil labeled DNA substrate

-

Assay Buffer (as above)

-

Stop Solution (e.g., 0.1 M NaOH)

-

Microcentrifuge tubes

-

Scintillation counter and fluid

Procedure:

-

Compound and Reaction Setup: Follow steps 1 and 2 from the fluorescence-based assay protocol, using microcentrifuge tubes instead of a 96-well plate.

-

Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Reaction Initiation: Add the [³H]-uracil labeled DNA substrate to each tube to start the reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Separation: Separate the excised [³H]-uracil from the DNA substrate (e.g., by ethanol (B145695) precipitation of the DNA).

-

Measurement: Transfer the supernatant containing the free [³H]-uracil to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of released uracil for each inhibitor concentration and determine the IC50 value as described for the fluorescence-based assay.

Cell Viability (MTT) Assay for Cytotoxicity Screening

While this compound is an enzyme inhibitor, assessing its cytotoxic effects on mammalian or bacterial cells can be a valuable secondary screen. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][8]

Materials:

-

Cell line of interest (e.g., a bacterial strain or a mammalian cell line)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol)[7]

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

-

Compound Addition: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[8]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Experimental Workflow

The following diagram outlines a general workflow for determining the in vitro inhibitory activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Structural and biochemical studies on mycobacterial Uracil-DNA glycosylase (Ung) and MutT1, key proteins involved in maintaining the genomic integrity in Mycobacteria [etd.iisc.ac.in]

- 4. Structure of uracil-DNA glycosylase from Mycobacterium tuberculosis: insights into interactions with ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8i62 - Crystal structure of Mycobacterium tuberculosis Uracil-DNA glycosylase in complex with Barbituric acid, Form I - Summary - Protein Data Bank Japan [pdbj.org]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for MtUng-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtUng-IN-1 is a potent inhibitor of Uracil (B121893) DNA glycosylase (UDG) from Mycobacterium tuberculosis (MtUng).[1] UDG is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for removing uracil from DNA, which can arise from the deamination of cytosine.[2][3] Inhibition of MtUng is a promising strategy for the development of novel therapeutics against tuberculosis, potentially increasing the efficacy of other DNA-damaging agents or acting as a standalone treatment. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in research.

Quantitative Data Summary

For ease of use and experimental planning, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₆ | AOBIOUS Datasheet |

| Molecular Weight | 304.26 g/mol | AOBIOUS Datasheet |

| IC₅₀ | 300 µM | [1][4] |

| Solubility | Soluble in DMSO | AOBIOUS Datasheet |

| Storage (Powder) | Short-term (weeks) at 0°C, Long-term (months to years) at -20°C | AOBIOUS Datasheet |

| Storage (in DMSO) | Short-term (days to weeks) at -20°C, Long-term (months) at -80°C | General Lab Practice |

Signaling Pathway

This compound targets the Base Excision Repair (BER) pathway in Mycobacterium tuberculosis. The diagram below illustrates the key steps of this pathway and the point of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.304 mg of the compound (Molecular Weight = 304.26 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 100 µL of DMSO to 0.304 mg of this compound.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Experimental Workflow for In Vitro Assay

The following diagram outlines a general workflow for testing the inhibitory effect of this compound on MtUng activity in an in vitro assay.

References

- 1. Crystal structures of non-uracil ring fragments in complex with Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) as a starting point for novel inhibitor design: A case study with the barbituric acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compromised base excision repair pathway in Mycobacterium tuberculosis imparts superior adaptability in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base excision and nucleotide excision repair pathways in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molnova.cn [molnova.cn]

- 5. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for MtUng-IN-1 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific information for a compound designated "MtUng-IN-1" is publicly available. The following application notes and protocols are provided as a comprehensive template based on standard practices for the administration of investigational anti-cancer compounds in animal models. Researchers should substitute the placeholder information with their specific, experimentally determined data for this compound.

Introduction

This compound is an investigational inhibitor targeting key signaling pathways implicated in tumor growth and proliferation. These application notes provide a summary of its administration in preclinical animal models, including recommended protocols for efficacy, pharmacokinetic, and toxicology studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

Quantitative data from in vivo studies should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key data points from pharmacokinetic, efficacy, and safety/toxicology studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Species/Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Mouse (CD-1) | e.g., 10 | IV | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |

| e.g., 25 | PO | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |

| Rat (Sprague-Dawley) | e.g., 10 | IV | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |

| e.g., 25 | PO | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; IV: Intravenous; PO: Oral.

Table 2: Efficacy of this compound in Xenograft/Syngeneic Tumor Models

| Animal Model | Tumor Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Mouse (NU/NU) | e.g., Human Lung Cancer (A549) | Vehicle Control | e.g., Daily, PO | 0 | [Insert Data] |

| This compound (10 mg/kg) | e.g., Daily, PO | [Insert Data] | [Insert Data] | ||

| This compound (25 mg/kg) | e.g., Daily, PO | [Insert Data] | [Insert Data] | ||

| Mouse (C57BL/6) | e.g., Murine Melanoma (B16-F10) | Vehicle Control | e.g., BID, IP | 0 | [Insert Data] |

| This compound (15 mg/kg) | e.g., BID, IP | [Insert Data] | [Insert Data] |

BID: Twice daily; IP: Intraperitoneal.

Table 3: Summary of Acute Toxicity Studies for this compound

| Species | Route of Admin. | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |

| Mouse | PO | [Insert Data] | [Insert Data] | [Insert Data] |

| IV | [Insert Data] | [Insert Data] | [Insert Data] | |

| Rat | PO | [Insert Data] | [Insert Data] | [Insert Data] |

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vivo experiments.

Animal Models

-

Species and Strain: Select appropriate rodent species and strains based on the study objectives (e.g., CD-1 or BALB/c mice for pharmacokinetics, athymic nude mice for human cell line-derived xenografts, C57BL/6 mice for syngeneic models).

-

Animal Health: All animals should be sourced from a reputable vendor and allowed to acclimate for a minimum of one week before the start of the experiment. Animals should be monitored daily for health status. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Formulation and Administration

-

Formulation:

-

For oral (PO) administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.

-

For intravenous (IV) or intraperitoneal (IP) administration, this compound should be dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. The formulation should be sterile-filtered.

-

-

Administration Routes and Volumes:

-

Oral (PO) Gavage: Administer using a ball-tipped gavage needle. Recommended volume is typically 5-10 mL/kg for mice and rats.

-

Intraperitoneal (IP) Injection: Inject into the lower abdominal quadrant. Recommended volume is up to 10 mL/kg for mice and rats.

-

Intravenous (IV) Injection: Administer via the lateral tail vein. The maximum bolus injection volume is typically 5 mL/kg for mice and 2.5 mL/kg for rats.

-

Pharmacokinetic (PK) Study Protocol

-

Animal Groups: Assign animals to different treatment groups (e.g., IV and PO administration) with sufficient animals per time point (typically n=3-4).

-

Dosing: Administer a single dose of this compound at the predetermined concentration.

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-